molecular formula C6H10N2S4 B1217859 Piperazine-1,4-dicarbodithioic acid

Piperazine-1,4-dicarbodithioic acid

Cat. No.: B1217859
M. Wt: 238.4 g/mol
InChI Key: PNKGVPLMWAEASD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Bis-(dithiocarboxy)piperazine can be synthesized by reacting piperazine with carbon disulfide and sodium hydroxide in dry ethyl ether and isopropyl alcohol under vigorous stirring for about 5 hours . The reaction conditions involve maintaining a controlled environment to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of N,N’-Bis-(dithiocarboxy)piperazine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction conditions to optimize yield and purity.

Mechanism of Action

The mechanism of action of N,N’-Bis-(dithiocarboxy)piperazine involves the formation of coordination polymers with heavy metal ions. The compound’s dithiocarboxy groups chelate metal ions, forming stable, insoluble complexes that precipitate out of solution . This process is driven by the strong affinity of the dithiocarboxy groups for metal ions, leading to effective removal of metals from aqueous solutions.

Comparison with Similar Compounds

  • Sodium Dimethyldithiocarbamate
  • Diethyldithiocarbamate
  • Disodium N,N-bis-(dithiocarboxy)ethanediamine

Comparison: N,N’-Bis-(dithiocarboxy)piperazine is unique due to its ability to form multiple chelating groups, resulting in stable coordination polymers with heavy metals . This distinguishes it from other dithiocarbamate compounds, which typically form single chelating complexes. The enhanced stability and efficiency of N,N’-Bis-(dithiocarboxy)piperazine make it a superior choice for heavy metal precipitation in wastewater treatment .

Properties

Molecular Formula

C6H10N2S4

Molecular Weight

238.4 g/mol

IUPAC Name

piperazine-1,4-dicarbodithioic acid

InChI

InChI=1S/C6H10N2S4/c9-5(10)7-1-2-8(4-3-7)6(11)12/h1-4H2,(H,9,10)(H,11,12)

InChI Key

PNKGVPLMWAEASD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=S)S)C(=S)S

Synonyms

N,N'-bis-(dithiocarboxy)piperazine

Origin of Product

United States

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